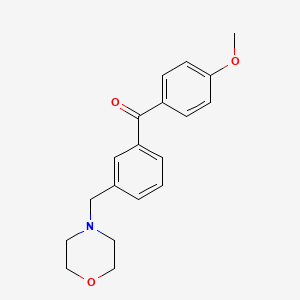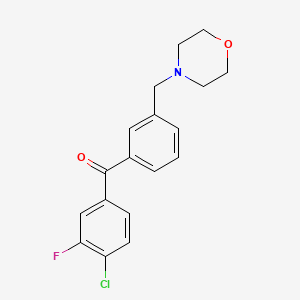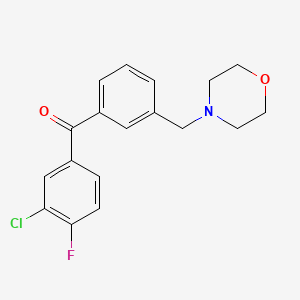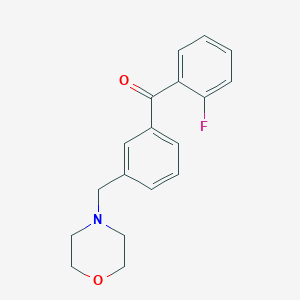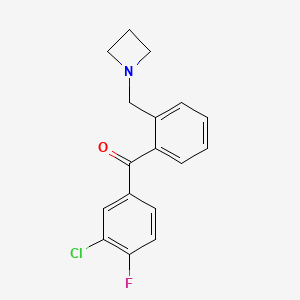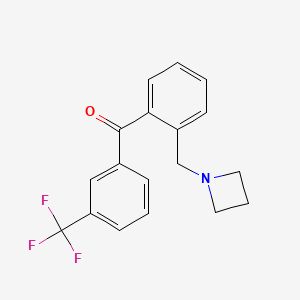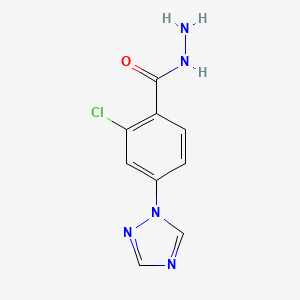
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported . These hybrids were synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been reported .科学的研究の応用
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines. For instance, certain triazole derivatives have demonstrated significant cytotoxic effects against the Hela cell line, with some compounds exhibiting activity at concentrations lower than 12 μM . This suggests that 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could potentially be explored as an anticancer agent, particularly in targeting cervical cancer.
Antibacterial Agents
The triazole core is integral to many clinically important antibacterial agents. It has been incorporated into drugs like itraconazole and voriconazole, which are used in clinical therapy for their antifungal properties . The structural similarity of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide to these compounds suggests it could be developed into a new class of antibacterial agents, possibly offering a novel mechanism of action against resistant bacterial strains.
Antiviral Agents
Compounds containing the 1,2,4-triazole moiety, such as ribavirin, have been used as antiviral agents . The ability of triazole derivatives to inhibit viral replication makes them candidates for the development of new antiviral drugs. Research into 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could focus on its potential application in treating viral infections, including emerging diseases.
Antimigraine Effects
The triazole ring is found in antimigraine medications like rizatriptan . This suggests that triazole derivatives, including 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide , could be investigated for their efficacy in treating migraine headaches, potentially leading to new therapeutic options for patients.
Anxiolytic Properties
Alprazolam, which contains a triazole ring, is widely used for its anxiolytic (anti-anxiety) effects . The structural features of triazole derivatives that contribute to their anxiolytic activity could be present in 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide , making it a candidate for the development of new anxiolytic drugs.
Antidepressant Applications
Trazodone is another example of a triazole-containing drug with antidepressant properties . The potential for 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide to act on similar pathways could be explored, aiming to create antidepressants with improved efficacy or reduced side effects.
Antitumoral Effects
Letrozole and anastrozole are antitumoral agents that also feature the triazole ring . They work by inhibiting aromatase, an enzyme involved in estrogen synthesis. 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could be studied for its potential to inhibit similar targets, offering new avenues for cancer treatment, especially hormone-dependent cancers.
Synthesis of Heterocyclic Compounds
The synthesis of 1,2,4-triazole derivatives is a field of interest in organic chemistry, with various methods developed for their preparation . 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could serve as a precursor or intermediate in the synthesis of more complex heterocyclic compounds, expanding the chemical space for drug discovery and development.
作用機序
Target of Action
Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .
Mode of Action
Related compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell survival and death.
Biochemical Pathways
It’s worth noting that apoptosis, which is induced by similar compounds, is a complex process that involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Related compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This process involves a series of events, including changes in cell morphology, DNA fragmentation, and ultimately, cell death.
将来の方向性
特性
IUPAC Name |
2-chloro-4-(1,2,4-triazol-1-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-8-3-6(15-5-12-4-13-15)1-2-7(8)9(16)14-11/h1-5H,11H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQGVWHJXUUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




